2-Mercaptopyridine N-oxide sodium salt hydrate

Description

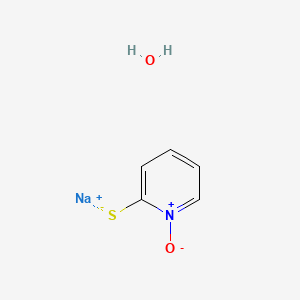

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-oxidopyridin-1-ium-2-thiolate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4,8H;;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJXGDXCIFMYMU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)[S-])[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 2 Mercaptopyridine N Oxide Sodium Salt Hydrate

Classical and Contemporary Approaches to 2-Mercaptopyridine (B119420) N-oxide Synthesis

The preparation of 2-Mercaptopyridine N-oxide, also known as pyrithione (B72027), can be achieved through various synthetic routes, primarily starting from pyridine (B92270) derivatives. These methods involve the introduction of the N-oxide functionality and the subsequent or preceding installation of the thiol group at the 2-position of the pyridine ring.

Routes from 2-Bromopyridine (B144113) and Halopyridine N-Oxides

A prevalent and well-established method for the synthesis of 2-Mercaptopyridine N-oxide involves the nucleophilic substitution of a halogen atom from a pyridine precursor. This can be approached in two primary ways: starting with 2-bromopyridine and first oxidizing it to the N-oxide, followed by thiolation, or by directly thiolating a pre-formed 2-halopyridine N-oxide.

The synthesis often commences with the oxidation of 2-chloropyridine (B119429) or 2-bromopyridine to their respective N-oxides. scispace.com This oxidation is a crucial step, as the N-oxide group activates the pyridine ring for subsequent nucleophilic substitution at the 2-position. Common oxidizing agents for this transformation include peracetic acid or a mixture of hydrogen peroxide and acetic acid. google.com

Once the 2-halopyridine N-oxide is obtained, the halogen is displaced by a sulfur nucleophile. This reaction is typically carried out by treating the 2-halopyridine N-oxide with a thiolating agent. wikipedia.org For instance, 2-chloropyridine N-oxide can be converted to 2-mercaptopyridine N-oxide. google.com The reaction conditions, such as temperature and solvent, are critical to achieving high yields and minimizing side products.

| Starting Material | Key Transformation | Intermediate | Final Product |

| 2-Bromopyridine | N-oxidation | 2-Bromopyridine N-oxide | 2-Mercaptopyridine N-oxide |

| 2-Chloropyridine | N-oxidation | 2-Chloropyridine N-oxide | 2-Mercaptopyridine N-oxide |

| 2-Halopyridine N-oxide | Thiolation | - | 2-Mercaptopyridine N-oxide |

Utilization of Thiolation Reagents (e.g., Sodium Hydrogen Sulfide (B99878), Sodium Sulfide)

The choice of thiolating reagent is a critical factor in the synthesis of 2-Mercaptopyridine N-oxide from 2-halopyridine N-oxides. Commonly employed reagents include alkali metal sulfides and hydrosulfides, such as sodium sulfide (Na₂S) and sodium hydrogen sulfide (NaSH). google.comgoogle.com

The reaction of a 2-halopyridine N-oxide with sodium hydrogen sulfide is a direct method for introducing the thiol group. google.com However, to achieve higher yields and minimize the formation of byproducts, a mixture of an alkali metal sulfide and an alkali metal hydrosulfide (B80085) is often preferred. google.com The molar ratio of the sulfide to the hydrosulfide can be adjusted to optimize the reaction conditions. For instance, reacting an aqueous solution of 2-halopyridine N-oxide with an aqueous solution containing a mixture of sodium sulfide and sodium hydrosulfide can lead to high yields of the desired product. google.com The reaction is typically conducted at elevated temperatures, for example, around 95°C. google.com

The use of these reagents under appropriate pH control is essential to ensure the desired nucleophilic substitution occurs efficiently. The reaction can be carried out in an aqueous medium, and upon completion, the product is often present as its sodium salt. google.com

| Thiolation Reagent | Starting Material | Key Features |

| Sodium Hydrogen Sulfide (NaSH) | 2-Halopyridine N-oxide | Direct introduction of the thiol group. |

| Sodium Sulfide (Na₂S) and Sodium Hydrogen Sulfide (NaSH) mixture | 2-Halopyridine N-oxide | Often provides higher yields and better reaction control. |

Thiohydroxamic Acid Precursor Routes

While the routes from halopyridines are more common, the synthesis of 2-Mercaptopyridine N-oxide can also be conceptualized through pathways involving thiohydroxamic acid intermediates. Thiohydroxamic acids are a class of organic compounds that can be synthesized through various methods, including the reaction of hydroxamic acids with sulfurating agents like Lawesson's reagent. researchgate.net 2-Mercaptopyridine N-oxide itself is a cyclic thiohydroxamic acid. sigmaaldrich.com

The synthesis of thiohydroxamic acid derivatives has been reported, and these methods could potentially be adapted for the synthesis of 2-Mercaptopyridine N-oxide. nih.govfigshare.com However, specific and detailed synthetic protocols that explicitly utilize a non-cyclic thiohydroxamic acid precursor to form the 2-Mercaptopyridine N-oxide ring system are not prominently described in the readily available scientific literature, which predominantly focuses on the modification of pre-existing pyridine rings.

Formation of 2-Mercaptopyridine N-oxide Sodium Salt Hydrate (B1144303)

In many synthetic procedures, particularly those employing sodium-based thiolating agents in aqueous media, the immediate product is the sodium salt of 2-Mercaptopyridine N-oxide. google.com This salt is often more stable and water-soluble than the free acid form.

The formation of the sodium salt is a straightforward acid-base reaction. If the synthesis is conducted under basic conditions, the acidic proton of the thiol group is abstracted to form the sodium thiolate. Alternatively, the free 2-Mercaptopyridine N-oxide can be treated with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to form the sodium salt. specialchem.com

The sodium salt can then be isolated from the reaction mixture. When crystallized from aqueous solutions, it typically incorporates water molecules into its crystal lattice, forming a hydrate. The degree of hydration can vary depending on the crystallization conditions. The resulting 2-Mercaptopyridine N-oxide sodium salt hydrate is a stable, crystalline solid.

The conversion to the sodium salt is often a key step in the purification and handling of the compound. For example, after the thiolation of 2-chloropyridine N-oxide, the reaction mixture contains the sodium salt of 2-mercaptopyridine N-oxide, which can be directly used in subsequent reactions or isolated. google.comgoogle.com

Synthesis of Functionalized 2-Mercaptopyridine N-oxide Derivatives

The core structure of 2-Mercaptopyridine N-oxide can be chemically modified to produce a variety of derivatives with potentially altered physical, chemical, and biological properties. These modifications can be targeted at different positions of the molecule, including the nitrogen of the N-oxide functionality.

N-Alkoxy Derivatives

The synthesis of N-alkoxy derivatives of 2-Mercaptopyridine N-oxide, which would involve the alkylation of the oxygen atom of the N-oxide group, is a challenging synthetic transformation. The existing literature extensively covers the synthesis of C-alkoxy substituted 1-hydroxypyridine-2-thiones, but provides limited to no specific examples of the direct N-alkoxylation of the 2-mercaptopyridine N-oxide core. The nucleophilic character of the sulfur atom and the potential for competing O-alkylation of the tautomeric pyridinethione form complicate this synthetic route. Further research would be required to develop selective and efficient methods for the preparation of N-alkoxy derivatives of 2-Mercaptopyridine N-oxide.

Cyclic Thiohydroxamic Acid O-Esters

Cyclic thiohydroxamic acid O-esters derived from 2-mercaptopyridine N-oxide, commonly known as Barton esters, are highly valuable intermediates in organic chemistry, particularly for radical-mediated transformations. wikipedia.org The synthesis of these esters involves the acylation of the N-hydroxy-2-thiopyridone tautomer, which is readily generated from its sodium salt precursor, 2-mercaptopyridine N-oxide sodium salt.

The general methodology requires the activation of a carboxylic acid, typically by converting it into a more reactive species such as an acid chloride or by using a coupling agent. This activated acyl group is then reacted with 2-mercaptopyridine N-oxide sodium salt. For instance, a common procedure involves treating a carboxylic acid with reagents like oxalyl chloride or thionyl chloride to form the acid chloride, which subsequently reacts with the sodium salt to yield the desired O-acyl thiohydroxamate ester. jk-sci.com

These esters are renowned for their ability to generate carbon-centered radicals upon thermal or photochemical initiation. The N-O bond in the Barton ester is weak and undergoes homolytic cleavage, leading to the formation of a pyridinethiyl radical and a carboxyl radical. The carboxyl radical rapidly loses carbon dioxide (decarboxylation) to produce an alkyl, aryl, or vinyl radical. wikipedia.org This radical can then be trapped by a suitable hydrogen atom donor for reductive decarboxylation or intercepted by other reagents to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgchempedia.info This reactivity makes Barton esters powerful tools for synthetic transformations that might be challenging to achieve through conventional ionic pathways.

The table below summarizes various synthetic applications of Barton esters derived from different carboxylic acids, highlighting the reaction conditions and the resulting products.

Table 1: Synthesis and Application of Cyclic Thiohydroxamic Acid O-Esters (Barton Esters)

| Starting Carboxylic Acid | Activating Reagent / Conditions | Subsequent Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| General Alkyl Carboxylic Acid | 1. (COCl)₂, CH₂Cl₂ 2. 2-Mercaptopyridine N-oxide sodium salt | Heat (Δ) or Light (hν), Tributyltin hydride (Bu₃SnH) | Reductively decarboxylated alkane | wikipedia.org |

| General Alkyl Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Heat (Δ) or Light (hν), t-BuSH | Reductively decarboxylated alkane | jk-sci.com |

| Various Amino Acids | Not specified | One-pot conversion from carboxylic acid | Decarboxylated amines | rsc.org |

| Biotin | Not specified | One-pot conversion from carboxylic acid | Decarboxybiotin | rsc.org |

Dimeric Disulfide Derivatives

The thiol group in 2-mercaptopyridine N-oxide is susceptible to oxidation, leading to the formation of a dimeric disulfide derivative, 2,2'-dithio-bis-pyridine-N-oxide (also known as 2,2'-dipyridyl disulfide N,N'-dioxide). This oxidation process involves the coupling of two thiol molecules (or more accurately, thiolate anions) to form a disulfide bond (-S-S-).

The synthesis of this dimer can be achieved through various oxidative methods. The sodium salt of 2-mercaptopyridine N-oxide is readily oxidized by a range of oxidizing agents. Even atmospheric oxygen can facilitate this transformation, particularly in the presence of catalytic amounts of metal ions. In molecular biology and peptide synthesis, the non-N-oxide analog, 2,2'-dipyridyl disulfide, is commonly used as an oxidizing agent to form disulfide bonds in proteins, highlighting the inherent tendency of this class of compounds to participate in thiol-disulfide exchange reactions. wikipedia.org

The resulting dimeric disulfide is a symmetrical molecule where two pyridine-N-oxide rings are linked at the 2-position by a disulfide bridge. nih.gov This compound has been identified as a natural product isolated from species of the genus Allium. nih.gov The disulfide bond in these derivatives is considered "activated" due to the presence of the electron-withdrawing pyridine-N-oxide rings, which makes it susceptible to cleavage by nucleophiles, including other thiols. nih.gov

The table below provides information on the characterization and synthesis of this important dimeric derivative.

Table 2: Characterization and Synthesis of 2,2'-Dithio-bis-pyridine-N-oxide

| Property | Description | Reference |

|---|---|---|

| Compound Name | 2,2'-Dithio-bis-pyridine-N-oxide | nih.gov |

| Molecular Formula | C₁₀H₈N₂O₂S₂ | guidechem.com |

| Synthesis Method | Oxidation of 2-mercaptopyridine N-oxide (or its sodium salt). Can be achieved with various oxidizing agents or air. | wikipedia.orgresearchgate.net |

| Structural Feature | Symmetrical dimer with a disulfide bond linking two pyridine-N-oxide rings at the C-2 position. | nih.gov |

| Natural Occurrence | Isolated from Allium stipitatum and a Cortinarius genus mushroom. | nih.gov |

| Spectroscopic Data (¹H NMR, CDCl₃) | δ 8.35 (d, H-6), 8.07 (dd, H-3), 7.67 (t, H-4), 7.38 (t, H-5) | nih.gov |

Tautomerism and Isomerism in 2 Mercaptopyridine N Oxide Systems

Investigation of Thione-Thiol Tautomeric Equilibria

The tautomerization of 2-mercaptopyridine (B119420) N-oxide involves the migration of a proton between the oxygen and sulfur atoms, resulting in two distinct isomers. wikipedia.org The thione form features a carbon-sulfur double bond (C=S), while the thiol form contains a sulfur-hydrogen single bond (S-H). wikipedia.orgnih.gov

Extensive research has demonstrated that the equilibrium between these two forms is not static. jrimt.jpresearchgate.net In the gas phase, theoretical calculations suggest the thiol form is the more stable tautomer. researchgate.netacs.org However, in condensed phases, such as in the crystalline state or in solution, the equilibrium often shifts. jrimt.jpresearchgate.net The thione form is generally considered the major tautomer, with the thiol form being the minor one in most common conditions. wikipedia.orgnih.gov Theoretical calculations have shown the thione form to be more stable than the thiol form by over 30 kJ mol⁻¹ in the gas phase, and it is the form in which the compound crystallizes. nih.gov

The general equilibrium can be represented as:

1-hydroxy-2(1H)-pyridinethione (Thione) ⇌ 2-mercaptopyridine N-oxide (Thiol)This reversible reaction's position is dictated by factors such as the polarity of the medium, temperature, and concentration. jrimt.jp

Influence of Solvent and State on Tautomeric Distribution

The distribution between the thione and thiol tautomers is highly dependent on the physical state of the compound and the nature of the solvent used. jrimt.jpcdnsciencepub.com This phenomenon is attributed to the differing polarities of the two tautomers and their capacity for intermolecular interactions, such as hydrogen bonding. acs.org

Solid State: In the crystalline solid state, 2-mercaptopyridine N-oxide exists exclusively in the more stable thione form. wikipedia.orgnih.govjrimt.jp This preference is driven by intermolecular forces and crystal packing effects that favor the more polar thione structure.

Influence of Solvents: The tautomeric equilibrium is significantly shifted by the solvent's polarity. researchgate.netcdnsciencepub.com

Polar Solvents: In polar solvents like water, ethanol, and acetonitrile, the equilibrium strongly favors the thione form. jrimt.jpcdnsciencepub.comcdnsciencepub.comresearchgate.net The more polar thione tautomer is preferentially stabilized by polar solvent molecules. cdnsciencepub.comcdnsciencepub.com Given that 2-Mercaptopyridine N-oxide sodium salt hydrate (B1144303) is often supplied as an aqueous solution, the thione form is the predominant species. sigmaaldrich.comtcichemicals.com

Nonpolar Solvents: Conversely, in nonpolar solvents such as cyclohexane, the thiol form becomes more significant. jrimt.jpcdnsciencepub.com In dilute solutions of nonpolar solvents, the thiol form can even predominate. cdnsciencepub.com

This solvent-dependent behavior highlights the compound's ability to adapt its molecular structure to its micro-environment. jrimt.jp

| Solvent Polarity | Predominant Tautomer | Rationale |

| High (e.g., Water, Ethanol) | Thione | The more polar thione form is stabilized by polar solvents. cdnsciencepub.comcdnsciencepub.com |

| Low (e.g., Cyclohexane) | Thiol | The less polar thiol form is favored in nonpolar environments. jrimt.jpcdnsciencepub.com |

| Gas Phase | Thiol | The thiol form is calculated to be more stable in the absence of solvent effects. researchgate.netacs.org |

| Solid/Crystal State | Thione | Crystal packing and intermolecular forces favor the thione structure. nih.govjrimt.jp |

Spectroscopic Differentiation of Tautomeric Forms (e.g., NMR, UV/Vis)

Spectroscopic techniques are invaluable for distinguishing between the thione and thiol tautomers and for studying the equilibrium between them. UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly effective.

UV/Vis Spectroscopy: The two tautomers exhibit distinct absorption spectra, allowing for their quantitative analysis in solution. cdnsciencepub.com The thione form typically has a strong absorption band at a longer wavelength (around 360 nm in ethanol) which is absent in the thiol form. cdnsciencepub.com The disappearance of this band and the appearance of new maxima at shorter wavelengths (e.g., around 240 nm) can indicate a shift in equilibrium or a chemical transformation, such as oxidation to the corresponding disulfide. cdnsciencepub.comresearchgate.net

| Compound Form | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε) |

| Pyridine-2-thione | Ethanol | 283, 360 | 12020, 5620 |

| 2,2'-Pyridine disulfide | Ethanol | 240, 300 | 18620, 9330 |

Table based on data for related pyridine (B92270) thione systems, illustrating typical spectroscopic shifts. cdnsciencepub.comresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can also differentiate between the tautomers. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic structure, which differs significantly between the thione and thiol forms. For instance, in the sodium salt form, ¹H NMR spectra in DMSO show characteristic signals for the aromatic protons, while ¹³C NMR reveals shifts indicative of the predominant tautomeric form in that solvent. rsc.org The presence of an S-H proton signal in ¹H NMR would be definitive evidence for the thiol form, though its observation can be complicated by exchange processes. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Mercaptopyridine N Oxide Sodium Salt Hydrate

X-ray Diffraction Analysis of Crystalline Forms and Cocrystals

X-ray diffraction has been a pivotal technique in understanding the three-dimensional structure of 2-Mercaptopyridine (B119420) N-oxide and its derivatives.

Structural Characterization of the Hydrate (B1144303) and Anhydrous Forms

The sodium salt of 2-Mercaptopyridine N-oxide is commercially available in both anhydrous and hydrate forms. cymitquimica.comchemimpex.comthermofisher.com The anhydrous form has the empirical formula C₅H₄NNaOS. cymitquimica.comsigmaaldrich.com The presence of water molecules in the hydrated form can significantly influence the crystal packing and intermolecular interactions. While detailed crystal structures for the simple hydrate and anhydrous sodium salt are not extensively detailed in the provided results, the behavior of the 2-Mercaptopyridine N-oxide ligand in forming crystalline coordination polymers highlights its structural versatility.

Analysis of Noncovalent Interactions in Crystal Structures

Noncovalent interactions (NCIs) play a crucial role in the crystal engineering of functional materials. rsc.org In the crystal structure of coordination polymers involving 2-Mercaptopyridine N-oxide, various noncovalent interactions are observed. For instance, in a di-N-oxide disulfide derivative of pyridine (B92270), intermolecular charge-assisted hydrogen bonds (CAHB+) link molecules into infinite chains. lodz.pl The crystal structure is further stabilized by other noncovalent interactions, including iodine...iodine and sulfur...iodine contacts. lodz.pl In the crystal structure of a cobalt(II) coordination polymer with 2-methylpyridine (B31789) N-oxide, layers are stacked, and while there are no pronounced directional intermolecular interactions between them, weak C—H⋯S and C—H⋯N contacts are present. nih.gov The study of these weak interactions is essential for understanding and predicting the packing of molecules in a crystal lattice. rsc.org

Polymorphism Studies of Coordination Polymers Involving 2-Mercaptopyridine N-oxide

Polymorphism, the ability of a substance to exist in more than one crystal form, is a significant area of study in materials science. rsc.orgacs.org Research on coordination polymers involving 2-Mercaptopyridine N-oxide has revealed interesting polymorphic behavior. For example, the hydrothermal reaction of Cadmium(II) nitrate (B79036) with 2-Mercaptopyridine N-oxide resulted in a one-dimensional coordination polymer. rmit.edu.vnrsc.org The introduction of glycine (B1666218) as a guest molecule induced the formation of a different polymorph. rmit.edu.vnrsc.org These two polymorphs were characterized by spectroscopic methods and X-ray structural analysis, demonstrating that different network structures can be obtained from the same chemical components under varying conditions. rsc.org This highlights the ligand's versatile binding modes, which include bidentate chelating, μ2-O-bridging, μ2-S-bridging, and μ2-O,S-bridging. rsc.org

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within 2-Mercaptopyridine N-oxide and its complexes. The infrared spectrum of 2-Mercaptopyridine N-oxide has been compiled in the NIST/EPA Gas-Phase Infrared Database. nist.gov

In a study of a nickel(II) complex with 2-hydroxy-pyridine-N-oxide, the FT-IR absorption bands of the complex were compared with those of the free ligand to determine the bonding sites. annexpublishers.co The ligand exhibited a characteristic absorption band for the OH group at 3331 cm⁻¹ and the nitroso group at 1446 cm⁻¹. annexpublishers.co Similarly, the infrared spectra of monomers of 2-thiopyridine isolated in argon and normal hydrogen matrices were well-reproduced by theoretical spectra calculated for the thiol tautomer, confirming it as a main photoproduct upon UV irradiation of N-hydroxypyridine-2(1H)-thione. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as transition metal complexes with unpaired electrons. nih.govillinois.edu The EPR spectra of transition metal ion complexes can provide detailed information about their electronic structures. illinois.edu

Studies on the systems formed by VO²⁺ and 2-mercaptopyridine-N-oxide (Hmpo) have utilized EPR spectroscopy to understand their behavior in solution. rsc.org High-field EPR (HFEPR) has been used to investigate the magnetic properties of tetranuclear Ni(II)-based complexes. fsu.edu This technique, in conjunction with SQUID magnetometry, helps in determining the ground-state spin and magnetic interactions within the complex. fsu.edu

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and to investigate the formation of complexes. uzh.ch The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

In the study of VO²⁺ complexes with 2-hydroxypyridine-N-oxide and 2-mercaptopyridine-N-oxide, UV-Vis spectroscopy was used alongside EPR to characterize the systems in solution and in the solid state. rsc.org The color of the solutions, pink for the [VOL₂] species and green for the cis-[VOL₂S] species (where S is a solvent molecule), is indicative of the different electronic environments of the vanadium ion, which can be monitored by UV-Vis spectroscopy. rsc.org For molecules with π bonds, such as the pyridine ring in 2-Mercaptopyridine N-oxide, π → π* transitions are typically strong and observable in the UV-Vis spectrum. uzh.ch Additionally, the presence of lone pair electrons on the oxygen and sulfur atoms allows for n → π* transitions. uzh.ch

Reaction Mechanisms and Chemical Transformations of 2 Mercaptopyridine N Oxide Sodium Salt Hydrate

Oxidation Pathways and Mechanisms

2-Mercaptopyridine (B119420) N-oxide sodium salt hydrate (B1144303) is susceptible to oxidation, primarily at the sulfur atom. The principal oxidation product is the corresponding disulfide, 2,2′-Dithiobis(pyridine N-oxide). This transformation can be initiated by mild oxidizing agents, including atmospheric oxygen, and is a key reaction pathway for this compound.

The dimerization of 2-mercaptopyridine N-oxide to 2,2′-dithiobis(pyridine N-oxide) is a common oxidative coupling reaction. This process involves the formation of a disulfide bond between two molecules of the parent compound. The reaction is understood to proceed through a mechanism involving the initial oxidation of the thiolate anion to a thiyl radical. Two of these radicals then combine to form the stable disulfide.

2 C₅H₄NOS⁻Na⁺ + [O] → (C₅H₄NO)₂S₂ + Na₂O

This dimerization can be facilitated by various oxidizing agents, and even exposure to light and air can promote this conversion.

Specific oxidizing agents can be employed to control and facilitate the dimerization. Iodine (I₂) is a classic reagent used for the oxidation of thiols to disulfides. The mechanism of this reaction is well-established and involves a series of steps.

The reaction with iodine is proposed to proceed as follows:

The thiolate anion (RS⁻) acts as a nucleophile and attacks a molecule of iodine, forming a sulfenyl iodide intermediate (RSI) and displacing an iodide ion (I⁻). RS⁻ + I₂ → RSI + I⁻

A second thiolate anion then attacks the sulfenyl iodide intermediate. The sulfur atom of the thiolate attacks the sulfur atom of the sulfenyl iodide. RSI + RS⁻ → RSSR + I⁻

In this context, iodine acts as an electrophile, accepting electrons from the thiolate. This process is an efficient method for the preparation of 2,2′-dithiobis(pyridine N-oxide).

Nitrosation Reactions and S-NO+ Ion Formation

In the presence of a nitrosating agent, such as nitrous acid (HNO₂), 2-mercaptopyridine N-oxide undergoes nitrosation at the sulfur atom. This reaction is of significant interest due to the biological relevance of S-nitrosothiols. The reaction proceeds rapidly in mildly acidic aqueous solutions. rsc.org

The key intermediate formed in this reaction is the S-nitroso ion (SNO⁺). rsc.org This species is unstable but can be detected spectroscopically. rsc.org The formation of the S-nitroso ion is a reversible process. rsc.org

| Kinetic Parameter | Value | Conditions |

| Third-order rate constant (k₃) | 8200 dm⁶ mol⁻² s⁻¹ | Mildly acidic aqueous solution |

| Equilibrium constant (Kₙ) | ~1 x 10⁵ dm⁶ mol⁻² | Mildly acidic aqueous solution |

The S-nitroso ion can subsequently decompose, particularly in acidic solution, to yield the disulfide (2,2′-dipyridyl disulfide) and nitric oxide (NO). rsc.org This reactivity highlights the role of 2-mercaptopyridine N-oxide as a potential carrier and donor of nitric oxide.

O-Alkylation versus S-Alkylation Selectivity

The anion of 2-mercaptopyridine N-oxide is an ambident nucleophile, meaning it possesses two nucleophilic centers: the sulfur atom and the oxygen atom of the N-oxide group. Consequently, in alkylation reactions, it can potentially yield two different products: an S-alkylated product or an O-alkylated product. The selectivity of this reaction is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.

According to HSAB theory, hard acids prefer to react with hard bases, while soft acids prefer to react with soft bases.

The sulfur atom in the thiolate is a soft nucleophilic center .

The oxygen atom of the N-oxide is a hard nucleophilic center .

The outcome of the alkylation reaction, therefore, depends on the nature of the alkylating agent (the electrophile or Lewis acid).

Soft electrophiles , such as alkyl halides (e.g., methyl iodide), will preferentially react at the soft sulfur center, leading to the formation of the S-alkylated product .

Hard electrophiles , such as alkyl sulfates or trialkyloxonium salts, would be expected to react preferentially at the hard oxygen center, leading to the O-alkylated product .

This selectivity allows for the controlled synthesis of either the S- or O-alkylated derivatives of 2-mercaptopyridine N-oxide by choosing the appropriate alkylating agent.

Photochemical Reactivity and Decomposition Pathways

2-Mercaptopyridine N-oxide sodium salt hydrate exhibits significant photochemical reactivity. Upon exposure to ultraviolet (UV) light, the molecule can absorb energy, leading to the cleavage of the N-O bond. acs.org This homolytic cleavage results in the formation of two radical species: a hydroxyl radical (•OH) and a 2-pyridylthiyl radical (•S-C₅H₄N). acs.org

The primary photochemical decomposition pathway can be represented as: C₅H₄NOSH + hν → •OH + •S-C₅H₄N

The generation of these highly reactive radical species is a key aspect of its photochemical behavior. The subsequent fate of these radicals can involve various pathways, including:

Hydrogen abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other organic species.

Dimerization: Two 2-pyridylthiyl radicals can combine to form 2,2′-dithiobis(pyridine N-oxide).

Further fragmentation: The pyridylthiyl radical can undergo further decomposition under certain conditions.

The quantum yield for the N-O bond cleavage is significant, indicating that this is an efficient photochemical process. acs.org This property has led to its use as a photochemical source of hydroxyl radicals for studying oxidative damage in biological systems. acs.org

| Photochemical Parameter | Value | Conditions |

| Quantum Yield (ΦN-O) | ≈ 0.20–0.30 | Aqueous media |

Role as a Reagent in Organic Radical Chemistry

The ability of 2-mercaptopyridine N-oxide to participate in and generate radical species makes it a valuable reagent in organic radical chemistry. A prominent application is in the Barton-McCombie deoxygenation and related Barton decarboxylation reactions.

In these reactions, a carboxylic acid is first converted to a thiohydroxamate ester, often referred to as a Barton ester , using 2-mercaptopyridine N-oxide. This ester then serves as a precursor for the generation of a carbon-centered radical upon heating or photolysis.

The key steps involving 2-mercaptopyridine N-oxide are:

Formation of the Barton Ester: The carboxylic acid is activated (e.g., as an acid chloride) and reacted with the sodium salt of 2-mercaptopyridine N-oxide.

Radical Generation: The resulting Barton ester undergoes homolytic cleavage of the N-O bond upon initiation (e.g., with AIBN and heat, or photolytically). This is followed by decarboxylation to generate an alkyl radical (R•).

Radical Trapping: The alkyl radical can then be trapped by a hydrogen atom donor (e.g., tributyltin hydride in the Barton-McCombie deoxygenation) to yield the corresponding alkane, or by other radical traps to form new carbon-carbon or carbon-heteroatom bonds.

The driving force for the radical fragmentation is the formation of the stable pyridine-2-thione and carbon dioxide. This methodology provides a powerful tool for the deoxygenation of alcohols (via their corresponding carboxylic acid derivatives) and for the generation of radicals for various synthetic transformations.

Coordination Chemistry and Metal Complexation of 2 Mercaptopyridine N Oxide Ligands

Ligand Properties and Chelating Abilities of 2-Mercaptopyridine (B119420) N-oxide

2-Mercaptopyridine N-oxide (Hmpo) is a bidentate ligand that can exist in two tautomeric forms: the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide). nist.gov In coordination chemistry, it typically acts as a monoanionic ligand (mpo-), coordinating to metal centers through both the oxygen atom of the N-oxide group and the sulfur atom of the thiol group. scispace.com This forms a stable five-membered chelate ring, a characteristic that enhances the stability of the resulting metal complexes. chemimpex.coma2bchem.com

The presence of both a soft donor atom (sulfur) and a hard donor atom (oxygen) allows 2-mercaptopyridine N-oxide to effectively coordinate with a wide range of metal ions, from transition metals to main group elements. chemimpex.com This ambidentate character makes it a versatile ligand in the synthesis of various coordination compounds with diverse structures and properties. a2bchem.com The deprotonated form of the ligand, the 2-mercaptopyridine N-oxide anion, is a powerful chelating agent. a2bchem.com

| Property | Description |

| Tautomeric Forms | Exists in equilibrium between the thione and thiol forms. nist.gov |

| Coordinating Atoms | Oxygen and Sulfur. scispace.com |

| Chelate Ring Size | Forms a stable 5-membered ring with metal ions. |

| Donor Atom Character | Contains both a hard (Oxygen) and a soft (Sulfur) donor atom. chemimpex.com |

| Charge | Typically acts as a monoanionic ligand (mpo-). |

Complexation with Transition Metals

2-Mercaptopyridine N-oxide readily forms stable complexes with a variety of transition metals. chemimpex.com These complexes exhibit a range of coordination numbers and geometries, influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ligands.

The synthesis of transition metal complexes with 2-mercaptopyridine N-oxide generally involves the reaction of a metal salt with the ligand in a suitable solvent.

Vanadium(IV): The complex [VO(mpo)2] has been synthesized and characterized. nih.gov

Nickel(II): Nickel(II) complexes with 2-mercaptopyridine N-oxide have been prepared, and their structures have been investigated. nih.gov

Mercury(II) and Cadmium(II): While specific synthetic details for Hg(II) and Cd(II) complexes with 2-mercaptopyridine N-oxide are not extensively detailed in the provided search results, related studies on 2-mercaptopyridine complexes suggest that these metals readily form complexes with this class of ligands. dntb.gov.uast-andrews.ac.uk The synthesis would likely proceed by reacting a soluble salt of Hg(II) or Cd(II) with the sodium salt of 2-mercaptopyridine N-oxide.

The characterization of these complexes is typically carried out using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

The coordination of 2-mercaptopyridine N-oxide to transition metals can result in a variety of coordination geometries. The flexibility of the ligand and its ability to bridge metal centers contribute to this structural diversity. Common geometries include:

Square Planar: Observed in some Ni(II) complexes.

Tetrahedral: A possible geometry for four-coordinate complexes.

Octahedral: Common for six-coordinate complexes, where two or three mpo- ligands coordinate to the metal center, or where solvent molecules or other ligands occupy the remaining coordination sites.

The ability of the N-oxide oxygen to act as a bridging ligand can lead to the formation of polynuclear complexes and coordination polymers.

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bonding in 2-mercaptopyridine N-oxide complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-O and C=S stretching vibrations. Upon coordination to a metal ion, the N-O stretching frequency typically shifts to lower wavenumbers, indicating coordination through the oxygen atom. The position of the C-S band can also be affected by coordination. scispace.com

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, the UV-Vis spectra of Ru(II)-pyrithione complexes show characteristic π–π* and n–π* transitions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like V(IV) (d1), EPR spectroscopy is a powerful tool to probe the electronic structure and the environment of the metal center.

| Metal Ion | Complex Example | Spectroscopic Data Highlights |

| V(IV) | [VO(mpo)2] | Characterized by IR spectroscopy. nih.gov |

| Ru(II) | Ru-Pth complexes | UV-Vis spectra show π–π* and n–π* transitions. nih.gov |

Interactions with Alkaline Earth Metals (e.g., Ca, Sr, Ba)

While the coordination chemistry of alkaline earth metals with many organic ligands is well-established, specific details regarding their complexes with 2-mercaptopyridine N-oxide are not extensively documented in the provided search results. However, based on the properties of alkaline earth metals and the 2-mercaptopyridine N-oxide ligand, some general predictions can be made. uni-muenchen.deuobabylon.edu.iqnih.gov

Alkaline earth metal ions (Ca2+, Sr2+, Ba2+) are hard cations and would be expected to interact favorably with the hard oxygen donor of the N-oxide group. uobabylon.edu.iq Given their larger ionic radii and preference for higher coordination numbers, they might form complexes with a higher ligand-to-metal ratio or engage in the formation of polymeric structures where the ligand bridges multiple metal centers. The interaction would likely be predominantly electrostatic in nature.

Formation of Mixed-Ligand and Ternary Complexes

The formation of mixed-ligand or ternary complexes involving 2-mercaptopyridine N-oxide is a plausible extension of its coordination chemistry. The presence of a stable [M(mpo)n] core could allow for the coordination of other ligands to the remaining available coordination sites on the metal center. These ancillary ligands could be neutral molecules like water, ammonia, or other N- or O-donor ligands, or other anionic ligands. The formation of such complexes would depend on the coordination preferences of the metal ion and the relative donor strengths of the ligands involved. While specific examples of mixed-ligand complexes with 2-mercaptopyridine N-oxide are not detailed in the search results, this remains an area of potential interest in the coordination chemistry of this versatile ligand.

Coordination Polymer and Supramolecular Assembly Formation

The 2-Mercaptopyridine N-oxide ligand, and its derivatives, are highly effective building blocks in the construction of coordination polymers and supramolecular assemblies. Their versatility stems from the presence of multiple donor atoms (oxygen and sulfur) which can coordinate to metal centers in various modes, including terminal, chelating, and bridging. This ability to link metal ions into extended networks is fundamental to the formation of one-, two-, and three-dimensional structures with diverse topologies and potential applications in materials science.

The self-assembly process that leads to these ordered structures is governed by the coordination preferences of the metal ion, the stereochemical flexibility of the ligand, and the influence of counter-anions and solvent molecules. The resulting crystalline materials are not merely chains or sheets of metal-ligand connections but are often intricate supramolecular architectures stabilized by a combination of strong coordination bonds and weaker non-covalent interactions, such as hydrogen bonding and π-π stacking.

Detailed research findings have demonstrated the formation of various polymeric structures. For instance, related pyridine (B92270) N-oxide ligands have been shown to form one-dimensional (1D) coordination polymers. In one such case, 2,2′-bipyridyl-N,N′-dioxide, a related N-oxide ligand, links copper(II) acetate (B1210297) paddle-wheel units into 1D chains. nih.gov Similarly, 2,2′-dithiobis(pyridine N-oxide), a disulfide derivative of the title ligand, forms 1D helical coordination polymers with mercury(II) iodide units. researchgate.net

The structural diversity of these assemblies is highlighted by the different coordination environments of the metal centers and the bridging modes of the ligands. The interplay of these factors allows for the rational design of new materials with specific network architectures.

The following table summarizes key structural features of coordination polymers formed with ligands related to 2-Mercaptopyridine N-oxide, illustrating the principles of their assembly.

| Metal Ion | Ligand(s) | Dimensionality | Structural Motif | Reference |

| Cu(II) | Copper(II) acetate, Benzoic acid, 2,2′-bipyridyl-N,N′-dioxide | 1D | Chains of paddle-wheel repeating units | nih.gov |

| Hg(II) | 2,2′-dithiobis(pyridine N-oxide), Iodide | 1D | Helical chains | researchgate.net |

| Co(II) | 2-methylpyridine (B31789) N-oxide, Thiocyanate | 2D | Chains linked into layers by μ-1,1-bridging O atoms | nih.gov |

| Bi(III) | 2,2′-dithiobis(pyridine N-oxide), Chloride/Bromide | 2D | Honeycomb layers with (6,3) topology | researchgate.net |

| Cu(II) | Pyridine-N-oxide-2,5-dicarboxylic acid | 2D | Supramolecular assembly | dntb.gov.ua |

This table presents data for a 2D coordination polymer, poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)], which exemplifies the layered structures that can be formed. nih.gov

| Feature | Description | Value(s) |

| Coordination Geometry | Cobalt(II) Ion | Slightly distorted octahedral |

| Coordinating Atoms | From Ligands | Two O atoms (N-oxide), two N atoms (thiocyanate), two S atoms (thiocyanate) |

| Bridging Modes | Thiocyanate Anions | μ-1,3(N,S)-bridging |

| 2-methylpyridine N-oxide | μ-1,1(O,O)-bridging | |

| Supramolecular Interactions | Interlayer Contacts | C—H⋯S |

| Intralayer Contacts | C—H⋯N |

Solution Chemistry and Thermodynamic Aspects of 2 Mercaptopyridine N Oxide Sodium Salt Hydrate

Protonation Equilibria and pKa Determination of 2-Mercaptopyridine (B119420) N-oxide

2-Mercaptopyridine N-oxide (pyrithione, HPT) is a weak acid, and its protonation equilibrium is a key factor in its chemical behavior. The protonation of the pyrithionate anion (PT⁻) can be represented by the following equilibrium:

H⁺ + PT⁻ ⇌ HPT

The acid dissociation constant (pKa) for this equilibrium has been determined by various methods. Potentiometric studies in NaCl aqueous solutions at different ionic strengths and temperatures have provided precise thermodynamic data. At infinite dilution and a temperature of 298.15 K, the logarithm of the protonation constant (log₁₀ K H₀) is 4.620 ± 0.002. This corresponds to a pKa of 4.620. Another source reports a pKa of +4.6 for the thiol proton. libretexts.org

The thermodynamic parameters for the protonation process have also been elucidated, indicating that the process is slightly endothermic and driven by a positive entropy change. libretexts.org The positive enthalpy (ΔH°) suggests that energy is absorbed during protonation, while the positive entropy (TΔS°) indicates an increase in disorder, which is the primary driving force for the reaction under standard conditions. libretexts.org

Table 1: Thermodynamic Data for the Protonation of 2-Mercaptopyridine N-oxide at 298.15 K libretexts.org

Speciation in Aqueous and Organic Media

In solution, 2-Mercaptopyridine N-oxide exists as a pair of tautomers in equilibrium: the predominant thione form, 1-hydroxy-2(1H)-pyridinethione, and the minor thiol form, 2-mercaptopyridine N-oxide. The compound crystallizes in the thione form.

Upon deprotonation, the resulting pyrithionate anion is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. These donor atoms are the negatively charged sulfur and oxygen atoms, which allows for the formation of stable chelate complexes with various metal ions.

The speciation, or the distribution of a chemical species under specific conditions, is highly dependent on the solvent. In aqueous media, the protonation equilibrium (discussed in 8.1) dictates whether the compound exists primarily as the neutral HPT form or the anionic PT⁻ form, depending on the pH. In organic solvents, the tautomeric equilibrium between the thione and thiol forms is a significant factor. The thiol form is generally favored in less polar solvents.

Distribution and Partitioning Behavior in Mixed Solvent Systems

The partitioning of a compound between immiscible or partially miscible solvents is a critical parameter for understanding its environmental transport and biological uptake. The distribution of 2-Mercaptopyridine N-oxide has been studied in water/2-methyl-1-propanol systems. libretexts.org

The octanol-water partition coefficient (LogP) is a widely used measure of a compound's hydrophobicity. For 2-Mercaptopyridine N-oxide and its sodium salt, various LogP values have been reported, primarily from computational models. These values suggest the compound has limited hydrophobicity.

Table 2: Reported Octanol-Water Partition Coefficients (LogP) for Sodium Pyrithione (B72027)

The presence of electrolytes, such as NaCl, can influence the solubility and partitioning of non-electrolytes, a phenomenon known as the salting-out or salting-in effect. This effect is quantified by the Setschenow coefficient. Studies on pyrithione in NaCl solutions have allowed for the determination of this coefficient by analyzing distribution and solubility data as a function of ionic strength. libretexts.org

Solubility Studies and Solubility Product Determination for Metal Salts

The solubility of 2-Mercaptopyridine N-oxide and its salts is a fundamental property influencing their utility and behavior. The neutral form of pyrithione is slightly soluble in water, with a reported value of 2.5 g L⁻¹. libretexts.org Its solubility is significantly higher in many organic solvents. In pure water, the specific solubility (log₁₀ S m⁰) has been determined to be -1.20 ± 0.04. libretexts.org The presence of salts like NaCl affects its solubility; for instance, at an NaCl concentration of 0.244 mol·dm⁻³, the total and specific solubilities are 0.0561 and 0.0518 mol·dm⁻³, respectively, at 298.15 K. libretexts.org

The sodium salt is highly soluble in water. However, salts formed with multivalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), are notably insoluble. Zinc pyrithione, a common application of this compound, has a very low solubility in water, reported as 8 ppm at neutral pH. wikipedia.org Copper(II) pyrithione is even less soluble.

Table 3: Aqueous Solubility of 2-Mercaptopyridine N-oxide and its Metal Salts libretexts.orgwikipedia.org

The dissolution of a sparingly soluble salt like Zinc Pyrithione (Zn(PT)₂) can be described by the solubility product constant (Ksp). The equilibrium is:

Zn(PT)₂(s) ⇌ Zn²⁺(aq) + 2PT⁻(aq)

The Ksp expression is: Ksp = [Zn²⁺][PT⁻]²

Compound Index

Theoretical and Computational Investigations of 2 Mercaptopyridine N Oxide Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. DFT calculations have been employed to study 2-mercaptopyridine (B119420) N-oxide and its derivatives, providing detailed information about its tautomeric forms, dimerization, and interaction energies.

Research has shown that DFT calculations, for instance at the PBE0-D3/def2-TZVP level of theory, can effectively determine the relative free energies of formation for different tautomers and dimer structures of 2-mercaptopyridine N-oxide. researchgate.net These calculations are crucial for understanding the stability and prevalence of different forms of the molecule in various environments.

Furthermore, DFT methods have been applied to explore the adsorption of 2-mercaptopyridine (MCP) onto surfaces like the aluminum phosphide (Al12P12) nanocage. nih.govcell.comresearchgate.net Using functionals such as M06-2X with a 6-311+G** basis set, researchers can optimize the geometry of the molecule-surface complex and calculate adsorption energies. cell.comresearchgate.net Such studies reveal the potential of the molecule to interact with other materials, highlighting significant negative adsorption energies that indicate a strong affinity. nih.govresearchgate.net The analysis of the electronic structure through DFT also helps in understanding the nature of the chemical bond, including interactions like halogen bonds between pyridine (B92270) N-oxides and halogen donors. researchgate.net

HOMO and LUMO Orbital Analysis

In the context of 2-mercaptopyridine, FMO analysis reveals the distribution of electron density and the sites most likely to be involved in chemical reactions. cell.com Studies have shown that for the 2-mercaptopyridine molecule, the HOMO orbitals are predominantly located on the electronegative nitrogen (N) and sulfur (S) atoms, which act as the primary electron-donating sites. nih.govcell.comresearchgate.net Conversely, the LUMO levels are generally observed around the hydrogen (H) and carbon (C) atoms, representing the electron-accepting regions. nih.govcell.com

The energies of these orbitals and the energy gap can be precisely calculated. Alterations in these energy levels upon interaction with other chemical species, such as during adsorption processes, provide insight into the charge transfer mechanisms and changes in electronic properties. nih.govresearchgate.net

| System | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| Isolated MCP | -6.79 | -1.52 | 5.27 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized representation that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This approach provides a quantitative description of bonding interactions, charge distribution, and the stabilizing effects of electron delocalization within a molecule. dergipark.org.tr

NBO analysis examines interactions between "filled" (donor) Lewis-type orbitals and "empty" (acceptor) non-Lewis orbitals. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de This reveals hyperconjugative interactions, which are key to understanding molecular stability arising from charge delocalization. dergipark.org.tr For the 2-mercaptopyridine N-oxide system, NBO analysis can elucidate:

The nature of the N-O bond.

The hybridization of atomic orbitals.

The delocalization of lone pair electrons from the oxygen and sulfur atoms into antibonding orbitals of the pyridine ring.

The quantification of atomic charges and bond polarities.

While specific NBO analysis data for 2-mercaptopyridine N-oxide sodium salt hydrate (B1144303) is not detailed in the provided search results, this technique is widely applied to similar heterocyclic and N-oxide compounds to gain a deeper understanding of their electronic structure and stability. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of intermolecular interactions, which is particularly important for understanding the behavior of molecules in condensed phases, such as in solution or in a crystal lattice.

For N-oxide derivatives, Car-Parrinello molecular dynamics (CPMD) has been used to investigate the nature of intra- and intermolecular hydrogen bonds. nih.gov Such simulations can model the dynamic behavior of these bonds, including proton movement and the influence of solvent molecules. In the case of 2-mercaptopyridine N-oxide sodium salt hydrate, MD simulations would be invaluable for exploring:

The coordination of water molecules around the sodium ion and the pyrithione (B72027) anion.

The stability and dynamics of the hydrogen bonding network involving the N-oxide group, the thiol group, and water molecules.

The conformational changes of the molecule in a solvated environment.

These simulations can reveal how water molecules might attach to different acceptor sites, such as the N-oxide and hydroxyl oxygen atoms, providing insights into the dynamic nature of the hydrated complex. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific spectral features to corresponding molecular motions or electronic transitions.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For 2-mercaptopyridine N-oxide and its derivatives, DFT calculations can help assign the observed vibrational bands to specific functional groups, such as the N-O stretch, C-S stretch, and various ring deformation modes. nih.govscispace.com Experimental FT-IR spectra have been recorded for related structures, providing a basis for comparison with theoretical results. scispace.comresearchgate.netd-nb.info For example, the stretching vibration of the N→O moiety is known to be very sensitive to hydrogen bonding and can be analyzed by comparing experimental and computed spectra. scispace.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. Comparing predicted NMR spectra with experimental data helps confirm molecular structures. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This allows for the assignment of observed absorptions to specific electronic transitions, such as π→π* or n→π* transitions within the pyridine ring and associated functional groups.

By simulating these spectra, researchers can gain a more complete understanding of the relationship between the molecular structure of 2-mercaptopyridine N-oxide and its spectroscopic signatures. researchgate.net

Research Applications and Emerging Areas in Chemical Science

Reagent in Advanced Organic Synthesis

In the field of advanced organic synthesis, the sodium salt of 2-mercaptopyridine (B119420) N-oxide serves as a crucial precursor for creating highly reactive intermediates, facilitating complex molecular transformations.

Generation of Oxyl Radical Precursors

2-Mercaptopyridine N-oxide and its derivatives are notable for their ability to generate radical species under photochemical conditions. wikipedia.orgnih.gov The parent compound, pyrithione (B72027), can photochemically decompose to produce a hydroxyl radical (HO•), which is a type of oxyl radical, alongside a (pyridin-2-yl)sulfanyl radical. wikipedia.org This property allows it to be used as a source of hydroxyl radicals in specific synthetic contexts, initiating subsequent reactions through radical pathways. This method of radical generation is particularly valuable as it proceeds under relatively mild, light-induced conditions. nih.gov

Synthetic Pathways for Thiohydroxamic Acid O-Esters

A primary application of 2-Mercaptopyridine N-oxide sodium salt in organic synthesis is in the preparation of O-acyl esters of N-hydroxy-2-thiopyridone, famously known as Barton esters. unifei.edu.brnih.gov These esters are renowned as efficient precursors for generating carbon-centered radicals through decarboxylation. The synthesis involves the reaction of a carboxylic acid, typically activated as an acid chloride, with the sodium salt of 2-mercaptopyridine N-oxide. nih.gov

The resulting Barton ester can then undergo homolytic cleavage of the N-O bond, initiated by heat or light, to produce an alkyl radical (R•) via a radical-chain decarboxylation process. unifei.edu.brnih.gov This sequence provides a powerful method for converting carboxylic acids into a variety of other functional groups by trapping the generated alkyl radical with appropriate reagents. unifei.edu.br The process is a cornerstone of radical chemistry and has been applied in the synthesis of complex natural products. nih.govnih.gov

| Application | Precursor Compound | Key Intermediate | Generated Species | Initiation Method |

|---|---|---|---|---|

| Radical Generation | Carboxylic Acid | Barton Ester (O-acyl thiohydroxamate) | Alkyl Radical (R•) | Photochemical/Thermal |

| Oxyl Radical Source | Pyrithione | - | Hydroxyl Radical (HO•) | Photochemical |

Development of Chemical Agents for Material Protection

The compound's ability to chelate metals and interact with surfaces makes it an effective agent in material science, particularly for preventing corrosion.

Corrosion Inhibition Mechanisms and Studies

Sodium pyrithione (SPT) is recognized as an effective corrosion inhibitor, especially for carbon steel. researchgate.net Its mechanism of action is multifaceted, involving the formation of a protective film on the metal surface that acts as a barrier to corrosive agents. mdpi.com Studies have shown that SPT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netmdpi.com

The inhibition process is rooted in the adsorption of the pyrithione molecule onto the steel surface. Molecular modeling studies indicate that the molecule can provide electrons to the unoccupied d-orbitals of iron atoms, leading to the formation of a coordinate bond (chemisorption). researchgate.net This interaction creates a stable, passivating layer. Furthermore, the pyrithione anion can react with dissolved metal ions (e.g., Fe²⁺) to form insoluble precipitates. researchgate.net These precipitates adhere to the metal surface, enhancing the protective film and further impeding corrosion. Electrochemical studies, such as electrochemical impedance spectroscopy (EIS), have confirmed that the presence of SPT increases the charge transfer resistance of the metal surface, signifying a reduction in the corrosion rate. mdpi.com

| Metal | Inhibitor | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Carbon Steel (e.g., X80, Q235) | Sodium Pyrithione (SPT) | Adsorption, Protective Film Formation | Acts as a mixed-type inhibitor; chemisorption via electron donation to Fe orbitals. researchgate.netmdpi.com |

| Mild Steel | Sodium Nitrite (for comparison) | Oxidizing agent, promotes passive film | Forms a protective γ-Fe₂O₃ or Fe₃O₄ layer. mdpi.comresearchgate.net |

Role in Analytical Methodologies

The strong metal-chelating properties of 2-Mercaptopyridine N-oxide sodium salt are leveraged in analytical chemistry for the specific detection and measurement of metal ions.

Reagent for Metal Ion Detection and Quantification

The pyrithione anion is a bidentate ligand, capable of forming stable complexes with a wide range of transition metal ions. mdpi.com This chelating ability is the basis for its use in analytical methods designed to detect and quantify trace metals. acs.orgnih.gov When pyrithione binds to a metal ion, the resulting complex often exhibits distinct physical properties, such as a specific color or electrochemical activity, which can be measured.

One advanced analytical technique used for this purpose is differential pulse cathodic stripping voltammetry. acs.org In this method, a metal-pyrithione complex is first pre-concentrated by adsorption onto the surface of a working electrode (e.g., a mercury electrode). Subsequently, a potential sweep is applied, stripping the metal from the complex back into solution. The current associated with this stripping step is proportional to the concentration of the metal ion in the original sample. This highly sensitive technique allows for the quantification of very low levels of the compound and, by extension, the metal ions it chelates. acs.orgresearchgate.net The formation of stable chelates is crucial for sequestering the metal ions at the electrode surface, enabling precise and accurate measurement. mdpi.comnih.gov

| Analytical Technique | Principle | Role of Pyrithione Salt | Application |

|---|---|---|---|

| Differential Pulse Cathodic Stripping Voltammetry | Electrochemical analysis based on stripping a pre-concentrated analyte from an electrode. | Forms a complex with metal ions that adsorbs to the electrode surface. acs.org | Quantification of trace amounts of the compound or chelated metal ions. |

| Spectrophotometry (general) | Measurement of light absorption by colored complexes. | Forms colored chelates with specific metal ions. | Detection and quantification of metal ions like Fe²⁺, Cu²⁺, etc. mdpi.com |

Intermediary in Specialty Chemical and Materials Synthesis

2-Mercaptopyridine N-oxide sodium salt hydrate (B1144303), also known as sodium pyrithione, is a versatile precursor and intermediate in the synthesis of a variety of specialty chemicals and materials. chemimpex.com Its reactivity, particularly its ability to act as a chelating agent and form stable complexes with metal ions, makes it a valuable component in diverse manufacturing processes. chemimpex.comresearchgate.net The compound's utility spans pharmaceuticals, agrochemicals, industrial fluids, and preservative applications. chemimpex.com

In the realm of materials science, one of its most significant roles is as a precursor to zinc pyrithione. wikipedia.org This conversion is typically achieved by reacting the sodium salt with a zinc salt, such as zinc sulfate, which results in the precipitation of zinc pyrithione. google.com Zinc pyrithione is widely incorporated as an anti-fouling agent in marine paints and as an active ingredient in anti-dandruff shampoos. wikipedia.org

The compound also functions as a key building block or additive in the formulation of various polymers and industrial products. It is integrated into materials like adhesives, sealants, plastics, and floor finishes to impart desired properties. atamanchemicals.comcymitquimica.com In the production of textiles and leather, it can be used as a preservative during processing. epa.gov Furthermore, its properties are leveraged in the manufacturing of gypsum wallboard to inhibit fungal growth. epa.gov

As an additive in industrial fluids, 2-Mercaptopyridine N-oxide sodium salt serves as a broad-spectrum biocide. atamanchemicals.com It is incorporated into aqueous functional fluids, including those used for metalworking, cutting, cooling, and lubrication, to control the growth of slime-forming bacteria and fungi. chemicalbook.comnih.govslideshare.net Its presence helps to extend the life of these fluids and prevent microbial contamination that can affect performance and lead to equipment issues. slideshare.netmonsonco.com The compound is also utilized as a preservative in various water-based formulations such as latex emulsions, inks, and detergents. atamanchemicals.comchemicalbook.com

The following table summarizes key applications of 2-Mercaptopyridine N-oxide sodium salt as an intermediary in synthesis.

| Product Category | Specific Application/Synthesized Product | Function of Sodium Salt | Reference(s) |

| Biocides & Fungicides | Zinc Pyrithione | Precursor in synthesis | wikipedia.orggoogle.com |

| Paints & Coatings | Anti-fouling marine paints | Precursor for active agent | wikipedia.org |

| Personal Care | Anti-dandruff shampoos | Precursor for active agent | wikipedia.orgcymitquimica.com |

| Industrial Fluids | Metalworking, cutting, and cooling fluids | Biocidal additive | chemicalbook.comnih.govslideshare.net |

| Polymers & Adhesives | Plastics, sealants, adhesives, latex emulsions | Preservative and additive | atamanchemicals.comcymitquimica.comchemicalbook.com |

| Building Materials | Gypsum wallboard | Fungal growth inhibitor | epa.gov |

| Agrochemicals | Pesticides and herbicides | Intermediate in formulation | chemimpex.com |

| Specialty Chemicals | Corrosion inhibitors, antioxidants | Development component | chemimpex.com |

Investigation as a Labeling Agent in Chemical Biology

In the field of chemical biology, 2-Mercaptopyridine N-oxide sodium salt has been investigated for its utility as a labeling agent and as a bioactive ligand. chemicalbook.comsigmaaldrich.com Its ability to chelate metals is a key feature in these applications, allowing it to act as a carrier for metallic isotopes or as a ligand to form novel metal-based complexes with potential therapeutic properties. cymitquimica.comchemicalbook.com

A notable application is its use as a labeling agent for human platelets in diagnostic studies. chemicalbook.comsigmaaldrich.com The compound facilitates the labeling of platelets with the gamma-emitting isotope Indium-111. This process allows for the visualization of platelet distribution and kinetics in the body, which is valuable for research in thrombosis and other hematological conditions. The compound acts as a transport agent, carrying the radioactive indium ion across the cell membrane.

Furthermore, researchers have explored its role as a bioactive ligand in coordination chemistry. It has been used to synthesize novel palladium and platinum complexes. chemicalbook.comsigmaaldrich.com These metal complexes have been evaluated for their potential as antitrypanosomal agents, which are drugs used to treat diseases caused by trypanosome parasites. sigmaaldrich.com The structure of the 2-Mercaptopyridine N-oxide ligand is crucial for the stability and biological activity of the resulting metal complexes. The compound's function as a zinc ionophore, a molecule that transports zinc ions across cell membranes, is also a subject of study in biochemical research. chemicalbook.com

The table below details specific research investigations involving the compound as a labeling agent or bioactive ligand.

| Area of Investigation | Specific Use | Mechanism/Role | Reference(s) |

| Diagnostic Imaging | Labeling of human platelets | Acts as a carrier for Indium-111 | chemicalbook.comsigmaaldrich.com |

| Medicinal Chemistry | Formation of palladium and platinum complexes | Serves as a bioactive ligand | chemicalbook.comsigmaaldrich.com |

| Biochemical Research | Study of ion transport | Acts as a zinc ionophore to transport zinc into cells | chemicalbook.com |

Q & A

Q. How should aqueous solutions of 2-mercaptopyridine N-oxide sodium salt hydrate be prepared to ensure stability in biological assays?

Methodological Answer:

- Solubility Protocol : Dissolve the compound in deionized water at a concentration of 0.5 g per 10 mL (50 mg/mL), as validated by Sigma-Aldrich . Vortex gently to avoid foaming.

- Storage : Prepare fresh solutions for critical assays due to potential hydrolysis. For short-term storage (≤24 hr), keep at 4°C in amber vials to minimize light-induced degradation .

- Validation : Confirm solution integrity using UV-Vis spectroscopy (λmax ~280 nm) to detect absorbance shifts indicative of decomposition .

Q. What analytical techniques are recommended for verifying the hydrate stoichiometry of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat the sample from 25°C to 300°C at 10°C/min under nitrogen. Weight loss corresponding to water release (theoretical ~10.8% for monohydrate) confirms hydrate composition .

- Karl Fischer Titration : Quantify residual water content to validate TGA results, ensuring ≤1% deviation from theoretical values .

- Cross-Validation : Compare with XRD patterns of known hydrates (e.g., monohydrate vs. anhydrous forms) to resolve ambiguities .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation by working in a fume hood .

- First Aid : For skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) followed by soap and water. For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does this compound interact with transition metals like zinc in cellular systems?

Methodological Answer:

- Ionophore Activity : In zebrafish egg activation assays, prepare a 10 µM solution in 0.5× E2 media. Co-incubate eggs for 4 hr at 24°C to observe zinc flux via chorion elevation (≥80% activation rate) .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with Zn²⁺. Compare with TPEN (a zinc chelator) to validate specificity .

- Confounding Factors : Account for pH-dependent redox activity; perform assays in buffered solutions (pH 7.0–7.4) to stabilize the N-oxide moiety .

Q. What mechanistic insights explain its oxidation to 2,2′-dithiobis(pyridine N-oxide) under iodine treatment?

Methodological Answer:

- Reaction Protocol : React 1 mmol of the compound with 0.5 mmol iodine in ethanol at 25°C for 24 hr. Monitor progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) .

- Structural Analysis : Use FT-IR to identify S–S stretching vibrations (~500 cm⁻¹) and X-ray crystallography to resolve the monocationic disulfide structure with I₃⁻ counterions .

- Kinetic Studies : Employ stopped-flow spectroscopy to determine second-order rate constants (k) for dimerization, varying iodine concentrations (0.1–1.0 mM) .

Q. How can discrepancies in reported solubility data across sources be resolved?

Methodological Answer:

- Controlled Replication : Repeat solubility tests at 25°C using USP-grade water. Sigma-Aldrich reports 0.5 g/10 mL, while batch variations may arise from hydrate form (mono- vs. trihydrate) .

- HPLC Purity Check : Analyze commercial batches for impurities (e.g., free 2-mercaptopyridine) using a C18 column (mobile phase: 20% acetonitrile/80% 10 mM ammonium acetate, pH 5.0) .

- Hydrate Interconversion : Use dynamic vapor sorption (DVS) to assess humidity-driven phase changes (e.g., 30–90% RH), which alter solubility profiles .

Q. What strategies optimize its use as a redox-active probe in spectroscopic assays?

Methodological Answer:

- Electrochemical Profiling : Perform cyclic voltammetry in 0.1 M KCl (scan rate: 100 mV/s) to identify redox peaks (Epa ~0.45 V vs. Ag/AgCl) corresponding to thiol/disulfide conversion .

- Interference Mitigation : Pre-treat samples with 1 mM EDTA to chelate metal ions that catalyze unintended oxidation .

- Quantitative NMR : Use ¹H-NMR (D₂O, 500 MHz) to track the disappearance of –SH proton signals (δ 3.8–4.2 ppm) during redox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.